4-(Cyclohexyloxy)aniline
Overview
Description
4-(Cyclohexyloxy)aniline is an organic compound with the molecular formula C12H17NO. It is characterized by the presence of an aniline group substituted with a cyclohexyloxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Cyclohexyloxy)aniline can be synthesized through several methods. One common approach involves the reaction of bromocyclohexane with 1-(cyclohexyloxy)-4-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration of benzene derivatives followed by catalytic hydrogenation. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Cyclohexyloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 4-(Cyclohexyloxy)aniline exerts its effects involves interactions with various molecular targets. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexyloxy group can modulate the compound’s hydrophobicity and overall chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the cyclohexyloxy group.
4-Methoxyaniline: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
4-Ethoxyaniline: Contains an ethoxy group in place of the cyclohexyloxy group.
Uniqueness
4-(Cyclohexyloxy)aniline is unique due to the presence of the bulky cyclohexyloxy group, which can influence its steric and electronic properties. This makes it distinct from other aniline derivatives and can result in different reactivity and applications .
Properties
IUPAC Name |
4-cyclohexyloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDJOBXSWWDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388607 | |
Record name | 4-(cyclohexyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39905-48-1 | |
Record name | 4-(cyclohexyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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